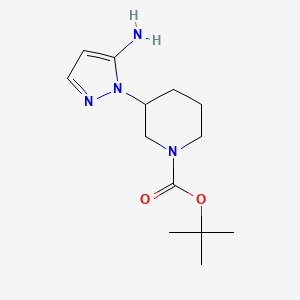

tert-butyl3-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate

Description

tert-Butyl 3-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a 5-amino-pyrazole moiety and protected by a tert-butoxycarbonyl (Boc) group. This scaffold is widely utilized in medicinal chemistry as a versatile building block for drug discovery, particularly in the synthesis of kinase inhibitors, protease inhibitors, and other biologically active molecules . The Boc group enhances solubility and stability during synthetic processes, while the pyrazole ring provides hydrogen-bonding capabilities critical for target binding .

Properties

IUPAC Name |

tert-butyl 3-(5-aminopyrazol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-8-4-5-10(9-16)17-11(14)6-7-15-17/h6-7,10H,4-5,8-9,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTHOORLZYRRGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N2C(=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-aminopyrazol-1-yl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base such as sodium hydride.

Attachment of the 5-Aminopyrazol-1-yl Moiety: The 5-aminopyrazol-1-yl group is attached through a nucleophilic substitution reaction, where the piperidine ring acts as the nucleophile.

Industrial Production Methods

Industrial production of tert-butyl 3-(5-aminopyrazol-1-yl)piperidine-1-carboxylate may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the pyrazole ring is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

tert-butyl3-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-aminopyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers on the Piperidine Ring

- tert-Butyl 2-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS: 1946001-64-4) Structural Difference: The pyrazole moiety is attached to the 2-position of the piperidine ring instead of the 3-position. Impact: Positional isomerism alters steric and electronic interactions with biological targets. Synthesis: Similar coupling reactions (e.g., Suzuki-Miyaura) are employed, but regioselectivity must be controlled during heterocycle formation .

- tert-Butyl 4-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS: 116956-39-9) Structural Difference: The pyrazole is linked to the 4-position of piperidine. This isomer is more commonly reported in crystallographic studies, suggesting higher stability in solid-state forms .

Substituent Variations on the Pyrazole Ring

- tert-Butyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS: N/A) Structural Difference: A methyl group is introduced at the 3-position of the pyrazole ring. However, it may sterically hinder interactions with polar binding pockets in enzymes . Applications: This derivative is prioritized in oncology research for targeting hydrophobic kinase domains .

Linker Modifications

- tert-Butyl 4-[(5-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate (CAS: 2174002-07-2) Structural Difference: A methylene spacer connects the pyrazole and piperidine rings. Impact: The added flexibility from the methylene linker allows for adaptive binding to larger protein cavities. However, this may reduce entropic favorability during complex formation . Molecular Weight: 280.4 g/mol (C₁₄H₂₄N₄O₂), identical to the parent compound but with distinct conformational dynamics .

Biological Activity

Tert-butyl 3-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a piperidine ring, and a pyrazole moiety, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 251.32 g/mol. The presence of the amino group on the pyrazole ring enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.32 g/mol |

| CAS Number | 1188264-16-5 |

The biological activity of tert-butyl 3-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Notably, compounds containing pyrazole rings have been studied for their roles as kinase inhibitors, particularly in cancer therapy.

Pharmacological Studies

Research indicates that this compound exhibits significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have shown that it can inhibit cellular proliferation in various cancer cell lines.

Case Study: Inhibition of CDK Activity

A study demonstrated that derivatives of pyrazole compounds exhibited IC50 values against CDK2 and CDK9 in the low micromolar range, suggesting that modifications to the pyrazole structure could enhance selectivity and potency against these targets .

Anticancer Properties

Recent studies have highlighted the potential of tert-butyl 3-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate as an anticancer agent. For instance, compounds with similar structures were found to induce apoptosis in HeLa and A375 cells, demonstrating their capability to trigger programmed cell death in malignant cells .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition capabilities. It has shown promise as an inhibitor of key enzymes involved in tumor growth and metastasis, making it a candidate for further development in cancer therapeutics.

Q & A

Q. What are the optimal synthetic routes for tert-butyl 3-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including pyrazole ring formation and piperidine derivation. A key approach is the palladium-catalyzed Suzuki-Miyaura coupling to attach the pyrazole moiety to the piperidine scaffold . Optimize yields by:

- Using anhydrous solvents (e.g., THF or DMF) under inert atmospheres to prevent Boc-group hydrolysis .

- Controlling temperature (60–80°C) during coupling steps to balance reaction rate and side-product formation .

- Employing stoichiometric excess (1.2–1.5 eq) of boronic acid derivatives to drive coupling efficiency .

Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity (>95%) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify the tert-butyl group as a singlet at ~1.4 ppm (9H). The pyrazole NH2 appears as a broad peak near 5.5–6.0 ppm, while piperidine protons show multiplets at 2.5–4.0 ppm .

- ¹³C NMR : Confirm the Boc carbonyl at ~155 ppm and pyrazole carbons at 90–150 ppm .

- Mass Spectrometry (MS) : ESI-MS typically displays [M+H]⁺ at m/z 267.3 (C13H22N4O2 requires 266.34 g/mol) .

- FT-IR : Look for Boc C=O stretch at ~1680–1720 cm⁻¹ and NH2 bending at ~1600 cm⁻¹ .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-protected containers at room temperature (20–25°C) under dry conditions to prevent Boc-group degradation. Use desiccants (e.g., silica gel) to mitigate moisture-induced hydrolysis . For long-term stability (>6 months), store at –20°C in aliquots to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., Suzuki coupling) be experimentally validated?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify intermediates. For Suzuki coupling, isolate the Pd(0) intermediate and confirm its role via X-ray crystallography or EXAFS .

- Isotopic Labeling : Use deuterated reagents (e.g., D2O) to track proton transfer steps in pyrazole formation .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian) to map energy profiles and transition states, validating experimental observations .

Q. What strategies improve solubility for in vitro biological assays without compromising bioactivity?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤10% v/v) for initial stock solutions, followed by dilution in PBS or cell culture media. Test biocompatible surfactants (e.g., Tween-80) for hydrophobic batches .

- Prodrug Modifications : Introduce phosphate or acetate groups at the piperidine nitrogen, which hydrolyze in physiological conditions to regenerate the active compound .

- pH Adjustment : Solubilize the free base form in mildly acidic buffers (pH 4–5) if amino groups are protonated .

Q. How can structure-activity relationship (SAR) studies be designed to optimize target engagement?

- Methodological Answer :

- Core Modifications :

- Replace the tert-butyl group with cyclopropyl or trifluoromethyl to assess steric/electronic effects on receptor binding .

- Vary pyrazole substituents (e.g., Cl, OMe) to probe hydrogen-bonding interactions .

- Biological Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) to identify critical interactions (e.g., piperidine NH with catalytic residues) .

Q. What computational methods predict regioselectivity in reactions involving the pyrazole ring?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (using Gaussian or ORCA) to predict electrophilic attack sites on the pyrazole ring .

- Machine Learning (ML) : Train models on existing reaction datasets (e.g., USPTO) to forecast outcomes of novel substitutions .

- Reactivity Indices : Use Fukui functions to map nucleophilic/electrophilic regions, guiding functionalization at the 3-position of pyrazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.